3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound known for its unique chemical structure and properties It belongs to the class of benzo[c]chromen-6-one derivatives, which are characterized by a fused ring system containing both benzene and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 6H-benzo[c]chromen-6-one with pentafluorobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the reaction and optimization of reaction conditions are crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives or other reduced forms.
Substitution: The pentafluorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one has several scientific research applications:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Industry: It may find applications in the development of new materials and chemical processes due to its reactivity and stability.
Mechanism of Action
The mechanism of action of 3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The pentafluorobenzyl group enhances its binding affinity to certain enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,3,4,5,6-Pentafluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 4-Methyl-3-[(pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
- 3-[(4-Fluorobenzyl)oxy]-6H-benzo[c]chromen-6-one
Uniqueness
3-[(Pentafluorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to the presence of the pentafluorobenzyl group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H9F5O3 |
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Molecular Weight |
392.3 g/mol |
IUPAC Name |
3-[(2,3,4,5,6-pentafluorophenyl)methoxy]benzo[c]chromen-6-one |
InChI |
InChI=1S/C20H9F5O3/c21-15-13(16(22)18(24)19(25)17(15)23)8-27-9-5-6-11-10-3-1-2-4-12(10)20(26)28-14(11)7-9/h1-7H,8H2 |
InChI Key |
NKMZKWWLLSPXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)OCC4=C(C(=C(C(=C4F)F)F)F)F)OC2=O |
Origin of Product |
United States |
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